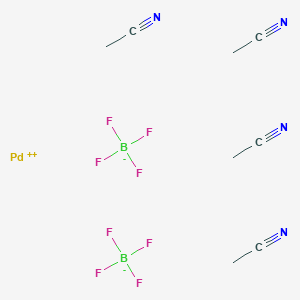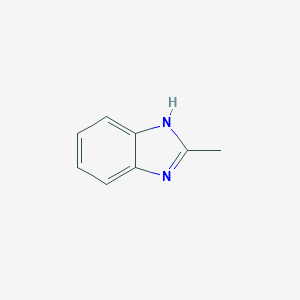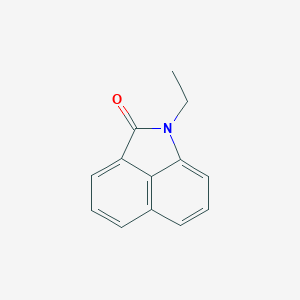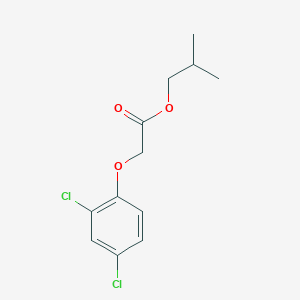
Isobutyl 2,4-dichlorophenoxyacetate
描述
Isobutyl 2,4-dichlorophenoxyacetate is a chemical compound with the molecular formula C12H14Cl2O3 and a molecular weight of 277.14 . It is also known by other names such as 2-methylpropyl 2-(2,4-dichlorophenoxy)acetate, acetic acid, (2,4-dichlorophenoxy)-,2-methylpropyl ester, and isobutyl (2,4-dichlorophenoxy)acetate .
Molecular Structure Analysis
The molecular structure of Isobutyl 2,4-dichlorophenoxyacetate consists of 12 carbon atoms, 14 hydrogen atoms, 2 chlorine atoms, and 3 oxygen atoms . Unfortunately, the specific arrangement of these atoms in the molecule is not provided in the available resources.Physical And Chemical Properties Analysis
Isobutyl 2,4-dichlorophenoxyacetate has a boiling point of 133-134 °C (at a pressure of 1 Torr) and a predicted density of 1.238±0.06 g/cm3 .科学研究应用
Toxicology and Environmental Impact
The herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) is extensively used in agriculture and urban areas for pest control. Its toxicological and mutagenic effects have been a subject of intense research. Studies indicate that 2,4-D research trends focus on occupational risk, neurotoxicity, herbicide resistance, and impacts on non-target aquatic species. The research in this field is advancing rapidly, particularly in the areas of molecular biology and gene expression related to 2,4-D exposure (Zuanazzi, Ghisi, & Oliveira, 2020).
Removal from Water Sources
Given its strong toxicity and potential for water contamination, significant efforts have been directed towards developing efficient methods for the removal of 2,4-D from contaminated water bodies. This has led to the development of various removal strategies, although complete removal remains a challenge. The need for more efficient removal methods is emphasized to mitigate the environmental impact of 2,4-D (EvyAliceAbigail, MelvinSamuel, Needhidasan, & Ramalingam, 2017).
Phytoremediation Enhancement
Research into enhancing phytoremediation of 2,4-D through bacterial endophytes has shown promising results. A study describes the inoculation of plants with a bacterial endophyte that degrades 2,4-D, significantly improving the plants' ability to remove 2,4-D from soil and prevent its accumulation in plant tissues. This approach could be key in reducing toxic herbicide residues in crop plants and contaminated substrates (Germaine et al., 2006).
Mechanism of Herbicidal Action
The mode of action of 2,4-D as an herbicide has been studied extensively. It functions as a synthetic auxin, mimicking natural plant hormones at the molecular level. This interaction leads to abnormal growth and eventual plant death in dicots, while monocots remain unaffected. Understanding this mechanism has broadened the knowledge of auxin receptors, transport carriers, and phytohormonal interactions in plants (Song, 2014).
Adsorption Techniques for Removal
The adsorption of 2,4-D on activated carbon derived from various sources has been explored as an effective method for removing it from aqueous solutions. These studies have yielded insights into the adsorption capacities and efficiencies of different activated carbons, contributing to water treatment technologies (Hameed, Salman, & Ahmad, 2009).
安全和危害
Isobutyl 2,4-dichlorophenoxyacetate is classified as having acute toxicity (Category 4, Oral), skin sensitization (Category 1), and is hazardous to the aquatic environment (both short-term (Acute) - Category Acute 1 and long-term (Chronic) - Category Chronic 1) . It is harmful if swallowed, may cause an allergic skin reaction, and is very toxic to aquatic life with long-lasting effects .
属性
IUPAC Name |
2-methylpropyl 2-(2,4-dichlorophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2O3/c1-8(2)6-17-12(15)7-16-11-4-3-9(13)5-10(11)14/h3-5,8H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSGZZSRFJXXBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)COC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041347 | |
| Record name | 2,4-D-isobutyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isobutyl 2,4-dichlorophenoxyacetate | |
CAS RN |
1713-15-1 | |
| Record name | 2,4-D Isobutyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1713-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-D-isobutyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001713151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-D isobutyl ester | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409768 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-D-isobutyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isobutyl 2,4-dichlorophenoxyacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.447 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-D-ISOBUTYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R10W5VXM7E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



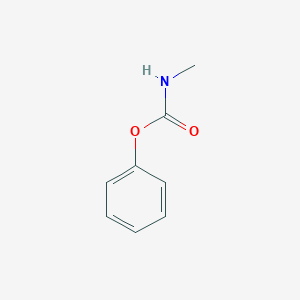
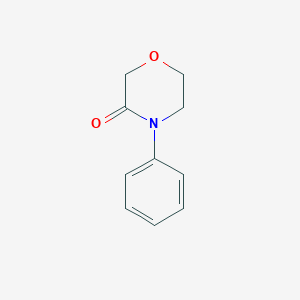
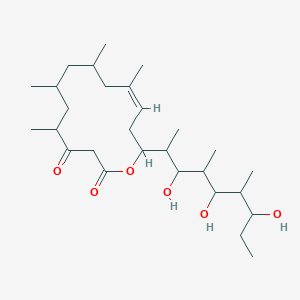
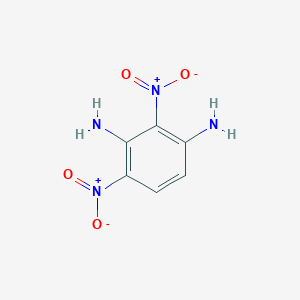
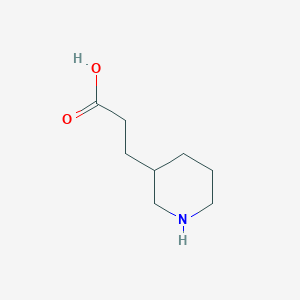
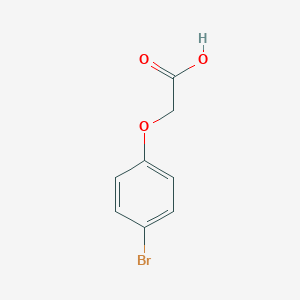
![2-[3-(benzyloxy)-4-methoxyphenyl]-N-{2-[3-(benzyloxy)-4-methoxyphenyl]ethyl}acetamide](/img/structure/B154941.png)
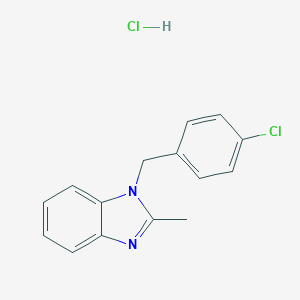
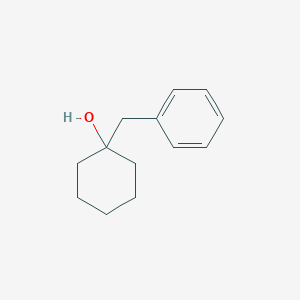
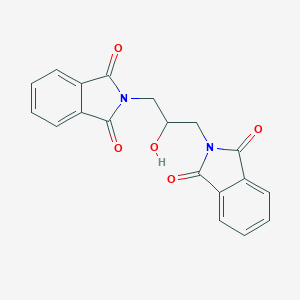
![6-Methoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-7-phenylmethoxy-3,4-dihydroisoquinoline](/img/structure/B154955.png)
